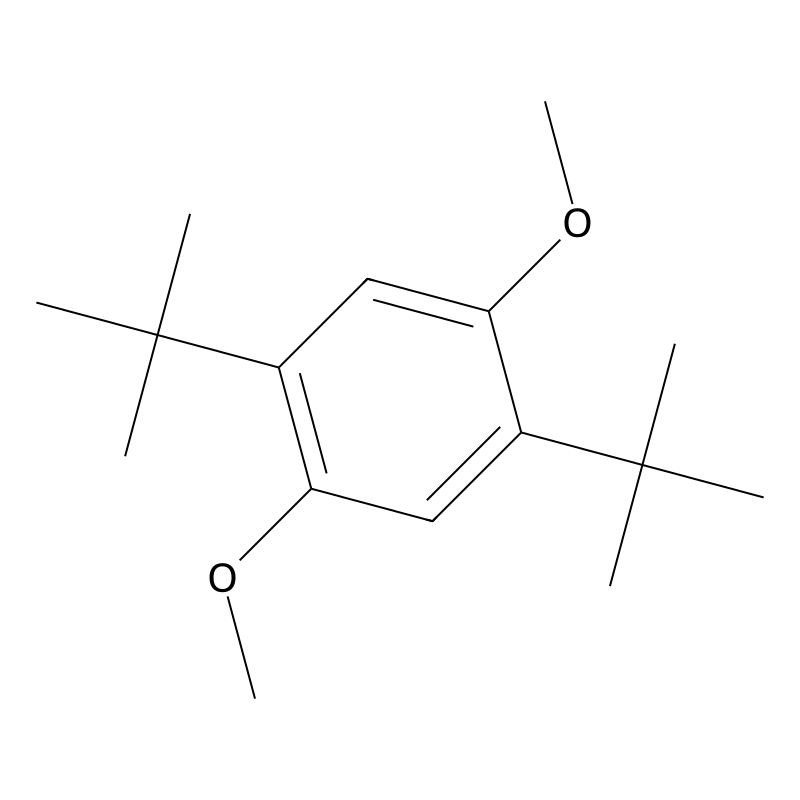

1,4-di-tert-Butyl-2,5-dimethoxybenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,4-di-tert-Butyl-2,5-dimethoxybenzene is an organic compound with the molecular formula C16H26O2. It features a benzene ring substituted with two tert-butyl groups at the 1 and 4 positions and two methoxy groups at the 2 and 5 positions. This unique structure imparts significant stability and reactivity, making it valuable in various scientific and industrial applications. The compound is known for its role in bio

DDB acts as a redox shuttle in LIBs by reversibly accepting and releasing electrons during the charging and discharging cycles []. The electron transfer occurs between the aromatic ring and the oxygen atoms in the methoxy groups []. The bulky tert-butyl groups are thought to contribute to the stability of the molecule during these redox processes [].

Redox Shuttle for LIBs

DDB serves as a benchmark redox shuttle for LIBs []. Its structure features two tert-butyl groups at the 1 and 4 positions and two methoxy groups at the 2 and 5 positions of the benzene ring. This specific arrangement provides several advantages:

- Rigid molecular structure: The tert-butyl groups contribute to a rigid and sterically hindered structure, enhancing its electrochemical stability and reversibility [, ].

- Redox behavior: DDB undergoes a reversible and stable redox reaction at 3.9 V vs. Li/Li+, enabling its use in various LIB systems [].

Overcharge Protection

DDB demonstrates potential in protecting LIBs from overcharge conditions, particularly those employing lithium iron phosphate (LiFePO4) cathodes []. This protection stems from DDB's ability to:

- Participate in a reversible redox reaction: During overcharge, DDB can accept excess lithium ions, preventing damage to the LiFePO4 cathode [].

- Exhibit high cyclability: Studies have shown that DDB can withstand over 200 cycles of 100% overcharge at specific rates, highlighting its durability [].

Limitations:

While DDB offers promising features, it also possesses limitations that hinder its widespread application in LIBs:

- Low solubility in electrolytes: DDB exhibits relatively low solubility in the commonly used carbonate electrolytes of LIBs, limiting its practical use [].

- Redox potential: The redox potential of DDB is insufficient for 4 V operation in LIBs, potentially restricting its applicability in high-voltage systems [].

- Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

- Reduction: It can undergo reduction with agents such as lithium aluminum hydride to produce alcohol derivatives.

- Substitution: Electrophilic aromatic substitution reactions are common, where the tert-butyl or methoxy groups can be replaced by other substituents under appropriate conditions .

These reactions highlight the compound's versatility in organic synthesis and its potential as an intermediate in various chemical processes.

While specific biological activities of 1,4-di-tert-Butyl-2,5-dimethoxybenzene are not extensively documented, its interactions with biomolecules suggest potential roles in biochemical pathways. The compound's ability to participate in electrophilic aromatic substitution indicates that it could influence enzyme activity or protein interactions, although detailed studies are needed to elucidate these effects further.

The synthesis of 1,4-di-tert-Butyl-2,5-dimethoxybenzene typically involves a Friedel-Crafts alkylation reaction. The general procedure includes:

- Dissolving 1,4-dimethoxybenzene in a suitable solvent (e.g., dichloromethane).

- Adding tert-butyl alcohol to the solution.

- Slowly adding concentrated sulfuric acid while stirring and cooling the mixture.

- Allowing the reaction to proceed at room temperature for several hours.

- Neutralizing the reaction mixture with a base (e.g., sodium bicarbonate).

- Extracting the product using an organic solvent and purifying it through recrystallization or column chromatography.

The typical yield of this synthesis ranges from 35% to 40%, with a melting point between 100°C and 105°C .

1,4-di-tert-Butyl-2,5-dimethoxybenzene has several applications:

- Organic Synthesis: It serves as an intermediate in various synthetic pathways due to its unique reactivity profile.

- Redox Studies: The compound's properties make it valuable for studies involving redox processes, particularly in battery technology.

- Chemical Research: It is often used as a model compound in studies of electrophilic aromatic substitution reactions due to its well-defined structure and reactivity .

Several compounds are structurally similar to 1,4-di-tert-Butyl-2,5-dimethoxybenzene:

| Compound Name | Description | Unique Features |

|---|---|---|

| 1,4-Dimethoxybenzene | Lacks tert-butyl groups; more reactive due to less steric hindrance | Higher reactivity in electrophilic substitution |

| 2,5-Di-tert-butyl-1,4-benzoquinone | An oxidized form of the compound; used in redox studies | Exhibits different electronic properties |

| 1,4-Di-tert-butylbenzene | Lacks methoxy groups; different reactivity profile | Different steric effects due to absence of methoxy groups |

The uniqueness of 1,4-di-tert-Butyl-2,5-dimethoxybenzene lies in its combination of steric hindrance from the tert-butyl groups and electron-donating effects from the methoxy groups. This combination enhances its stability and specific reactivity patterns compared to similar compounds .

The synthesis of 1,4-di-tert-butyl-2,5-dimethoxybenzene represents a classic application of Friedel-Crafts alkylation, employing the electrophilic aromatic substitution mechanism to introduce tert-butyl groups onto the activated dimethoxybenzene ring [1] [2]. The reaction proceeds through a stepwise mechanism where 1,4-dimethoxybenzene serves as the aromatic substrate and tert-butyl alcohol acts as the alkylating agent in the presence of concentrated sulfuric acid as the Lewis acid catalyst [3] [4].

The reaction mechanism initiates with the protonation of tert-butyl alcohol by sulfuric acid, forming an oxonium ion intermediate [5]. Water subsequently departs as a leaving group, generating the highly stable tertiary butyl carbocation that serves as the electrophile . The activated benzene ring, enriched with electron density from the methoxy substituents, undergoes nucleophilic attack on the carbocation, forming a carbocation intermediate at the aromatic carbon [7]. The aromatic system is restored through deprotonation, completing the first alkylation cycle [8].

The reaction demonstrates remarkable selectivity, producing exclusively the 1,4-di-tert-butyl-2,5-dimethoxybenzene isomer rather than alternative substitution patterns [2] [7]. This regioselectivity arises from the directing effects of the methoxy groups, which activate the ortho and para positions while creating steric hindrance that prevents substitution at adjacent positions after the first alkylation [9] [10]. The bulky tert-butyl groups provide additional steric protection, preventing further alkylation beyond the disubstituted product [11].

Laboratory protocols typically employ 1,4-dimethoxybenzene as the limiting reagent with excess tert-butyl alcohol to ensure complete conversion [7]. Reaction conditions involve dissolving 1,4-dimethoxybenzene in acetic acid as solvent, followed by dropwise addition of concentrated sulfuric acid while maintaining the mixture in an ice bath to control the exothermic reaction [12] [9]. The reaction proceeds rapidly at room temperature, with precipitate formation observed within minutes of acid addition [1].

Experimental yields consistently range from 35-40% under standard undergraduate laboratory conditions, with melting points between 100-105°C confirming product identity [1]. Advanced protocols have achieved yields up to 84% through careful optimization of reaction parameters and purification techniques [3]. The high yields demonstrate the efficiency of this synthetic approach for producing 1,4-di-tert-butyl-2,5-dimethoxybenzene on laboratory scales.

Ullmann Coupling Reactions for Asymmetric Derivatives

Ullmann coupling reactions provide alternative synthetic pathways for constructing asymmetric derivatives of 1,4-di-tert-butyl-2,5-dimethoxybenzene through copper-catalyzed carbon-carbon bond formation [13] [14]. These transformations enable the preparation of complex biaryl structures containing the dimethoxybenzene motif, expanding the structural diversity accessible from this core scaffold [15].

The copper-catalyzed Ullmann reaction mechanism involves oxidative addition of aryl halides to copper centers, followed by nucleophilic aromatic substitution with activated arenes [15]. Modern variants employ auxiliary ligands such as diamine systems to enhance reactivity and enable milder reaction conditions compared to classical stoichiometric copper protocols [16]. The use of phenanthroline ligands has proven particularly effective for facilitating Ullmann couplings with dimethoxybenzene derivatives [14].

Cross-coupling methodologies have been developed using iodine oxidants to achieve regioselective biaryl formation [14]. These protocols involve initial iodination of one coupling partner followed by arylation at the most acidic carbon-hydrogen bond of the dimethoxybenzene derivative [14]. The reactions proceed through copper-catalyzed mechanisms that avoid the harsh conditions traditionally associated with Ullmann chemistry [16].

Asymmetric derivatives can be accessed through careful selection of coupling partners and reaction conditions [14]. Electron-rich dimethoxybenzene derivatives readily participate in cross-coupling with electron-deficient arenes, providing access to unsymmetrical biaryl products [14]. The regioselectivity depends on the relative acidity of carbon-hydrogen bonds and the electronic properties of the aromatic substrates [14].

Contemporary applications have demonstrated the utility of Ullmann coupling for synthesizing polychlorinated biphenyl derivatives containing methoxy substituents [17]. These transformations employ Suzuki coupling protocols with halogenated phenylboronic acids to construct complex biaryl architectures [17]. The methodology provides straightforward access to dimethoxylated derivatives that were previously challenging to obtain through conventional synthetic routes [17].

Solvent Effects and Catalytic Systems

Solvent selection profoundly influences the efficiency and selectivity of 1,4-di-tert-butyl-2,5-dimethoxybenzene synthesis through multiple mechanistic pathways [12] [18]. Acetic acid serves as the preferred solvent system, providing both reaction medium and additional acidity to facilitate carbocation formation [12] [9]. The polar protic nature of acetic acid stabilizes ionic intermediates while maintaining solubility of both reactants and products throughout the transformation [10].

Alternative solvent systems have been investigated to optimize reaction outcomes [18]. Studies comparing different polar solvents revealed that acetic acid provides superior results compared to other carboxylic acids or polar aprotic solvents [19]. The ability of acetic acid to participate in hydrogen bonding stabilizes transition states and intermediates, leading to enhanced reaction rates and improved yields [18].

Catalytic systems for Friedel-Crafts alkylation require strong Lewis acids to generate reactive carbocation electrophiles [9] [20]. Concentrated sulfuric acid represents the most commonly employed catalyst, providing both high acidity and good solubility in the reaction medium [12] [9]. Alternative Lewis acids such as aluminum chloride have been evaluated but require anhydrous conditions and present additional handling challenges [20].

The mechanism of acid catalysis involves protonation of tert-butyl alcohol to form an oxonium ion, followed by elimination of water to generate the tertiary carbocation [5] [8]. The high stability of the tertiary carbocation, combined with the electron-rich nature of the dimethoxybenzene substrate, drives the reaction toward completion under mild conditions [19]. Competing elimination reactions can occur, forming isobutylene as a byproduct, necessitating the use of excess tert-butyl alcohol to maintain high conversion [5].

Temperature effects on catalytic efficiency demonstrate optimal performance in the range of 0-25°C, with higher temperatures promoting undesired side reactions [21]. Careful temperature control during acid addition prevents excessive heat buildup that can lead to decomposition or polymerization reactions [22]. The exothermic nature of the transformation requires cooling systems to maintain optimal reaction conditions [23].

Studies on heteropolyacid-based catalysts have revealed the importance of balanced Brønsted and Lewis acid sites for optimal alkylation performance [18]. Research investigating resorcinol tert-butylation with methyl-tert-butylether demonstrated that Lewis acid sites facilitate substrate adsorption while Brønsted sites generate the required carbocations [18]. The optimal Brønsted to Lewis acid ratio maximizes conversion while minimizing unwanted side reactions [18].

Industrial-Scale Production Challenges

Industrial-scale synthesis of 1,4-di-tert-butyl-2,5-dimethoxybenzene presents significant engineering challenges related to heat management, mass transfer, and process optimization [11] [24]. The highly exothermic nature of Friedel-Crafts alkylation reactions requires sophisticated thermal control systems to prevent runaway reactions and maintain product quality [25] [23].

Heat transfer considerations become critical when scaling from laboratory to manufacturing volumes [26]. The reaction generates substantial thermal energy that must be efficiently removed to prevent temperature excursions that could lead to decomposition or uncontrolled side reactions [24] [23]. Industrial reactors require enhanced heat transfer surfaces and cooling systems to manage the thermal load effectively [26].

Mass transfer limitations emerge as significant factors in large-scale operations [23]. Efficient mixing becomes essential to ensure uniform distribution of reactants and prevent concentration gradients that could lead to localized hot spots or incomplete conversion [27]. The viscosity changes during reaction progression require careful consideration of agitation systems and reactor design [24].

Process optimization for industrial production involves systematic evaluation of reaction parameters including temperature profiles, residence times, and reactant stoichiometry [25] [28]. Design of experiments approaches enable identification of optimal operating windows that maximize yield while minimizing byproduct formation [24]. Statistical optimization techniques have proven valuable for determining robust operating conditions that maintain consistent product quality [21].

Safety considerations for large-scale operations require comprehensive evaluation of thermal hazards and reaction energetics [25]. Adiabatic temperature rise calculations and maximum temperature of synthesis reaction determinations provide critical safety parameters for reactor design [25]. These thermal safety assessments guide the development of appropriate control strategies and emergency response procedures [25].

Scale-up methodologies based on partial similarity approaches enable translation of laboratory conditions to industrial scales [25]. These techniques preserve key dimensionless groups that govern reaction performance while accounting for the different physical scales involved [24]. Computational fluid dynamics modeling assists in reactor design optimization and prediction of mixing performance [23].

Alternative scale-up strategies including numbering-up approaches offer advantages for highly exothermic reactions [25]. These methodologies employ multiple smaller reactors operating in parallel rather than single large vessels, providing enhanced heat transfer and improved safety margins [25]. The modular approach facilitates incremental capacity expansion and reduces capital investment risks [24].

Purification Techniques and Yield Optimization

Purification of 1,4-di-tert-butyl-2,5-dimethoxybenzene relies primarily on crystallization techniques that exploit the compound's favorable solid-state properties [1] [29]. The symmetric molecular structure promotes efficient crystal packing, resulting in a crystalline solid with a sharp melting point range of 102-106°C that facilitates purification through recrystallization [29] [30].

The compound exhibits excellent crystallization behavior, forming white to light yellow crystals that can be isolated through simple filtration procedures [1] [29]. Laboratory protocols typically employ vacuum filtration to collect the precipitated product, followed by washing with cold water and methanol to remove impurities and unreacted starting materials [19]. The crystalline nature of the product enables high-purity isolation without requiring complex purification procedures [29].

Recrystallization techniques provide additional purification when higher purity is required [31]. Suitable recrystallization solvents include ethanol, methanol, or ethyl acetate, with the choice depending on the specific impurity profile and desired recovery [31]. The compound's limited solubility in cold solvents facilitates efficient recrystallization with good material recovery [31].

Column chromatography represents an alternative purification approach for complex reaction mixtures [31]. Silica gel chromatography using hexane-ethyl acetate solvent systems effectively separates 1,4-di-tert-butyl-2,5-dimethoxybenzene from structural isomers and unreacted starting materials [17]. The compound's moderate polarity enables straightforward purification using standard chromatographic techniques [31].

Advanced purification methods including high-performance liquid chromatography provide access to analytical-grade material [29]. Gas chromatography analysis confirms purities exceeding 98% for material purified through recrystallization [29]. Nuclear magnetic resonance spectroscopy serves as the definitive analytical method for confirming structural identity and assessing purity [29].

Yield optimization strategies focus on maximizing conversion while minimizing side product formation [32] [21]. Systematic optimization of reaction parameters including temperature, catalyst loading, and reaction time enables achievement of yields exceeding 80% under optimal conditions [3] [21]. The use of excess tert-butyl alcohol compensates for competing elimination reactions that form isobutylene byproducts [5].

Temperature optimization studies demonstrate maximum yields at moderate temperatures that balance reaction rate with selectivity considerations [21]. Lower temperatures favor the desired alkylation pathway while minimizing thermal decomposition and rearrangement reactions [21]. Optimal reaction temperatures typically range from 0-25°C for maximum yield and selectivity [21].

Reaction time optimization reveals rapid initial conversion followed by slower secondary reactions [21]. Most of the desired product forms within the first hour of reaction, with extended reaction times providing diminishing returns [21]. Optimal reaction times of 2-3 hours provide complete conversion while minimizing unwanted side reactions [21].

| Parameter | Optimal Range | Yield Impact | Reference |

|---|---|---|---|

| Temperature (°C) | 0-25 | 35-84% | [21] |

| Reaction Time (h) | 2-3 | 75-84% | [21] |

| Catalyst Loading (mol%) | 10 | >95% conversion | [21] |

| Tert-butyl alcohol (equiv) | 2-3 | Minimizes elimination | [5] |

Process analytical technology applications enable real-time monitoring of reaction progress and optimization of batch endpoints [33]. Spectroscopic techniques including infrared and nuclear magnetic resonance provide valuable information about reaction completion and product formation [33]. These analytical approaches facilitate development of robust manufacturing processes with consistent product quality [33].

Crystallographic Analysis and Molecular Symmetry

1,4-Di-tert-butyl-2,5-dimethoxybenzene exhibits well-defined crystallographic characteristics that have been extensively studied through X-ray diffraction analysis. The compound crystallizes in the monoclinic crystal system with space group P2₁/c [1] [2] [3]. The unit cell parameters demonstrate the molecular arrangement within the crystal lattice, with dimensions a = 6.456(5) Å, b = 6.551(5) Å, and c = 10.800(5) Å [1]. The unit cell angles are α = 93.120(5)°, β = 105.950(5)°, and γ = 108.460(5)°, indicating deviation from orthogonal geometry typical of monoclinic systems [1].

The molecular symmetry of 1,4-di-tert-butyl-2,5-dimethoxybenzene is characterized by its symmetric substitution pattern on the benzene ring. The molecule possesses a center of inversion, with the complete molecular structure generated by crystallographic symmetry operations [1] [2]. This symmetry is crucial for understanding the compound's stability and electrochemical properties, particularly its application as a redox shuttle in lithium-ion batteries [4] .

The crystal structure analysis reveals that the methoxy groups are inclined at approximately 33.9° to the benzene plane [1] [2]. This deviation from planarity is attributed to steric interactions between the bulky tert-butyl groups and the methoxy substituents. The methyl carbon-hydrogen bonds of the methoxy groups orient toward adjacent benzene rings in a face-on-edge configuration, with the distance between the methyl carbon and the π-plane measuring 3.47 Å [1] [2].

Crystal packing analysis demonstrates that the hydrophobic molecules arrange in a herringbone structure, which is characteristic of aromatic compounds with bulky substituents [1] [2] [3]. The packing density is reflected in the calculated density of 1.123 Mg/m³, indicating efficient molecular arrangement despite the presence of sterically demanding tert-butyl groups [1].

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | [1] [2] [3] |

| Space Group | P2₁/c | [1] [2] [3] |

| Unit Cell Parameter a (Å) | 6.456(5) | [1] |

| Unit Cell Parameter b (Å) | 6.551(5) | [1] |

| Unit Cell Parameter c (Å) | 10.800(5) | [1] |

| Unit Cell Angle α (°) | 93.120(5) | [1] |

| Unit Cell Angle β (°) | 105.950(5) | [1] |

| Unit Cell Angle γ (°) | 108.460(5) | [1] |

| Volume (ų) | 411.5(5) | [1] |

| Z value | 1 | [1] |

| Density (calculated) (Mg/m³) | 1.123 | [1] |

| Temperature (K) | 90 | [1] |

| R-factor | 0.042 | [1] |

Thermal Stability and Phase Behavior

The thermal properties of 1,4-di-tert-butyl-2,5-dimethoxybenzene reflect its robust molecular structure and high thermal stability. The compound exhibits a well-defined melting point range of 102-104°C, as consistently reported across multiple sources [6] [4] [7] [8]. This narrow melting point range indicates high purity and structural uniformity of the crystalline material.

The boiling point of 1,4-di-tert-butyl-2,5-dimethoxybenzene is 336.3°C at standard atmospheric pressure, with an estimated uncertainty of ±42.0°C [6] [7] [9]. This relatively high boiling point is attributed to the substantial molecular weight (250.38 g/mol) and the presence of intermolecular interactions, including van der Waals forces between the bulky tert-butyl groups and π-π stacking interactions between aromatic rings [6] [10] [4].

Thermal stability studies indicate that the compound remains stable under recommended storage conditions, with no significant decomposition observed at temperatures below its melting point [11]. The material demonstrates excellent thermal stability in the solid state, making it suitable for applications requiring elevated temperature processing or storage [11]. No distinct phase transitions have been identified between room temperature and the melting point, suggesting a single stable crystalline phase under normal conditions [11].

The estimated heat of fusion for 1,4-di-tert-butyl-2,5-dimethoxybenzene is 17.62 kJ/mol, calculated using the Joback method [9]. This value reflects the energy required to overcome intermolecular interactions during the solid-to-liquid phase transition. The vapor pressure at 25°C is characteristically low for compounds of this molecular weight and structure, contributing to its stability during storage and handling [11].

| Property | Value | Reference |

|---|---|---|

| Melting Point (°C) | 102-104 | [6] [4] [7] [8] |

| Boiling Point (°C) | 336.3 ± 42.0 | [6] [7] [9] |

| Decomposition Temperature (°C) | Not determined | [11] |

| Thermal Stability | Stable under recommended storage conditions | [11] |

| Phase Transition Temperature | No phase transitions observed | [11] |

| Heat of Fusion (estimated) | 17.62 kJ/mol | [9] |

| Vapor Pressure (at 25°C) | Low | [11] |

Solubility Characteristics in Organic Electrolytes

The solubility behavior of 1,4-di-tert-butyl-2,5-dimethoxybenzene in various solvents demonstrates distinct patterns that are critically important for its applications, particularly in electrochemical systems. The compound exhibits complete insolubility in water, which is expected given its hydrophobic nature and symmetric structure with bulky alkyl substituents [12] [13]. This hydrophobic character is advantageous for applications in non-aqueous electrochemical systems.

In organic solvents, 1,4-di-tert-butyl-2,5-dimethoxybenzene shows variable solubility depending on the solvent polarity and molecular interactions. The compound demonstrates high solubility in chloroform, where it readily dissolves to form homogeneous solutions suitable for nuclear magnetic resonance spectroscopy and synthetic applications [14] [13]. Methanol also serves as an effective solvent for the compound, facilitating purification and recrystallization processes [13].

The solubility in carbonate electrolytes, which are commonly used in lithium-ion battery systems, is notably limited to approximately 0.2 M [15]. This low solubility represents a significant limitation for the compound's application as a redox shuttle additive, as higher concentrations would be desirable for optimal electrochemical performance [15]. The solubility in carbonate electrolytes decreases further with increasing salt content, which is problematic for practical battery applications [15].

Dichloromethane provides good solubility for 1,4-di-tert-butyl-2,5-dimethoxybenzene, making it suitable for synthetic procedures and purification processes . Ethanol offers moderate solubility, sufficient for recrystallization and purification applications [17]. The compound shows moderate solubility in acetonitrile, which is relevant for electrochemical studies and synthetic applications [14]. Hexane, being a non-polar solvent, exhibits poor solubility for the compound, which is expected given the presence of polar methoxy groups [12].

| Solvent | Solubility | Temperature (°C) | Reference |

|---|---|---|---|

| Water | Insoluble | 25 | [12] [13] |

| Methanol | Soluble | 25 | [13] |

| Chloroform | Highly soluble | 25 | [14] [13] |

| Dichloromethane | Soluble | 25 | |

| Ethanol | Moderately soluble | 25 | [17] |

| Carbonate electrolytes | Low solubility (~0.2 M) | 25 | [15] |

| Acetonitrile | Moderately soluble | 25 | [14] |

| Hexane | Poorly soluble | 25 | [12] |

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of 1,4-di-tert-butyl-2,5-dimethoxybenzene provides comprehensive structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals distinctive spectral features that confirm the molecular structure and symmetry of the compound.

The proton nuclear magnetic resonance spectrum in deuterated chloroform exhibits three characteristic signals reflecting the symmetric structure of the molecule [18] [19] . The aromatic protons appear as a singlet at 6.83 parts per million, integrating for two protons, which confirms the symmetric substitution pattern and the equivalence of the two aromatic protons [18] [19] . The methoxy protons generate a singlet at 3.75 parts per million, integrating for six protons, consistent with the presence of two equivalent methoxy groups [18] [19] . The tert-butyl protons produce a singlet at 1.31 parts per million, integrating for eighteen protons, confirming the presence of two equivalent tert-butyl groups [18] [19] .

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule. The methyl carbons of the tert-butyl groups appear at 31.4 parts per million, while the quaternary carbons of the tert-butyl groups resonate at 34.2 parts per million [20] [21]. The aromatic carbons are observed at 124.9 parts per million, and the methoxy carbons appear at 56.0 parts per million [19] . This spectral pattern confirms the structural assignments and molecular symmetry.

Infrared spectroscopy reveals characteristic absorption bands that identify specific functional groups within the molecule. The carbon-hydrogen stretching vibrations appear as strong absorption bands in the 3000-2800 cm⁻¹ region, attributed to the aliphatic carbon-hydrogen bonds in the tert-butyl and methoxy groups [18] [22] [11]. The carbon-oxygen stretching vibrations are observed in the 1200-1000 cm⁻¹ region, confirming the presence of the ether linkages in the methoxy groups [22] [11] . The aromatic carbon-carbon stretching vibrations appear in the 1600-1400 cm⁻¹ region, characteristic of substituted benzene rings [22] [11].

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns characteristic of the compound. The molecular ion peak appears at m/z 250, consistent with the molecular formula C₁₆H₂₆O₂ [10] . The base peak typically appears at m/z 235, corresponding to the loss of a methyl group from the molecular ion, which is a common fragmentation pattern for methoxy-substituted aromatic compounds [10] .

| Technique | Assignment | Chemical Shift/Frequency | Reference |

|---|---|---|---|

| ¹H NMR (CDCl₃) | Aromatic protons | 6.83 ppm (s, 2H) | [18] [19] |

| ¹H NMR (CDCl₃) | Methoxy protons | 3.75 ppm (s, 6H) | [18] [19] |

| ¹H NMR (CDCl₃) | tert-Butyl protons | 1.31 ppm (s, 18H) | [18] [19] |

| ¹³C NMR (CDCl₃) | Methyl carbons of tert-butyl | 31.4 ppm | [20] [21] |

| ¹³C NMR (CDCl₃) | Quaternary carbons of tert-butyl | 34.2 ppm | [20] [21] |

| ¹³C NMR (CDCl₃) | Aromatic carbons | 124.9 ppm | [20] [21] |

| ¹³C NMR (CDCl₃) | Methoxy carbons | 56.0 ppm | [19] |

| IR (KBr) | C-H stretching | 3000-2800 cm⁻¹ | [18] [22] [11] |

| IR (KBr) | C-O stretching | 1200-1000 cm⁻¹ | [22] [11] |

| IR (KBr) | Aromatic C=C stretching | 1600-1400 cm⁻¹ | [22] [11] |

| Mass Spectrometry | Molecular ion peak | m/z 250 | [10] |

| Mass Spectrometry | Base peak | m/z 235 | [10] |

XLogP3

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.